N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide
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Overview
Description
Preparation Methods
The synthesis of ST 198 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for ST 198 are not widely documented, but laboratory-scale synthesis involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
ST 198 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ST 198 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
ST 198 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in studies involving dopamine receptors to understand their role in neurological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new drugs and chemical products .
Mechanism of Action
ST 198 exerts its effects by antagonizing dopamine D3 receptors. This means it binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in various neurological processes. By inhibiting dopamine’s action, ST 198 can modulate neurological activity and has potential therapeutic effects in conditions characterized by dopamine dysregulation .
Comparison with Similar Compounds
ST 198 is unique compared to other dopamine receptor antagonists due to its selectivity for dopamine D3 receptors. Similar compounds include:
Haloperidol: A dopamine D2 receptor antagonist used in the treatment of schizophrenia.
Clozapine: A dopamine D4 receptor antagonist used in the treatment of schizophrenia.
Risperidone: A dopamine D2 receptor antagonist used in the treatment of bipolar disorder .
ST 198’s selectivity for dopamine D3 receptors makes it particularly useful in research focused on this specific receptor subtype, providing insights that other compounds may not offer .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJBOOQHWEOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694257 |
Source
|
Record name | N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854924-64-4 |
Source
|
Record name | N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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